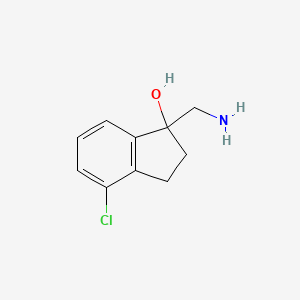

1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol

Description

BenchChem offers high-quality 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-2-8-7(9)4-5-10(8,13)6-12/h1-3,13H,4-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEDGLKWZVRLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C(=CC=C2)Cl)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol

Abstract

This technical guide provides an in-depth, chemically-grounded pathway for the synthesis of 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol, a substituted indanol derivative of interest to researchers in medicinal chemistry and drug development. The synthetic strategy commences with the readily available 4-chloro-2,3-dihydro-1H-inden-1-one, which serves as a versatile starting material.[1] The core of the synthesis involves a two-step transformation of the ketone functionality: a nucleophilic addition of cyanide to form a key cyanohydrin intermediate, followed by a robust reduction to yield the target primary amino alcohol. This document details the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations for each stage of the synthesis, providing a self-validating framework for laboratory application.

Introduction and Strategic Overview

The indane scaffold is a privileged structure in medicinal chemistry, with derivatives showing significant potential in developing therapeutics for neurological disorders.[1] Specifically, 4-chloro-1-indanone and its derivatives have been explored as modulators of neurotransmitter receptors like the GABA-A receptor.[1] The target molecule, 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol, incorporates both a tertiary alcohol and a primary aminomethyl group at the C1 position, making it a valuable chiral building block for constructing more complex molecules.

The synthetic approach outlined herein is designed for clarity, efficiency, and reproducibility. It leverages a well-established chemical sequence that is both logical and supported by fundamental organic chemistry principles.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward synthetic route. The primary amine can be accessed through the reduction of a nitrile group. This precursor, an α-hydroxynitrile (cyanohydrin), is readily formed from the corresponding ketone, 4-chloro-2,3-dihydro-1H-inden-1-one. This ketone is a known compound synthesized via an intramolecular Friedel-Crafts acylation.[1]

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthetic Pathway

The forward synthesis begins with the cyclization of 3-(2-chlorophenyl)propanoic acid to form the key indanone intermediate. This ketone then undergoes nucleophilic attack by a cyanide anion to yield a tertiary cyanohydrin. In the final step, a potent hydride reducing agent is used to convert the nitrile functionality into the desired aminomethyl group, completing the synthesis.

Caption: Overall three-step synthesis pathway.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Chloro-2,3-dihydro-1H-inden-1-one (2)

The synthesis of the core indanone structure is achieved via an intramolecular Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction involves the formation of a highly reactive acylium ion intermediate, which then attacks the electron-rich benzene ring to form the five-membered cyclopentanone ring.

Protocol:

-

Acid Chloride Formation: 3-(2-chlorophenyl)propanoic acid (1.0 eq) is charged into a reactor with a catalytic amount of DMF and a suitable solvent (e.g., toluene). Thionyl chloride (SOCl₂, 1.2 eq) is added dropwise at room temperature. The mixture is then heated to 60-70 °C for 2-4 hours until gas evolution ceases. The solvent and excess SOCl₂ are removed under reduced pressure to yield the crude acid chloride.

-

Friedel-Crafts Cyclization: The crude acid chloride is dissolved in anhydrous dichloromethane (DCM). In a separate, dry vessel, a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in DCM is prepared. The acid chloride solution is added slowly to the AlCl₃ suspension while maintaining the temperature below 10 °C.[1]

-

Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 2-6 hours, with progress monitored by HPLC or TLC. Upon completion, the mixture is cooled to 0-5 °C and carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by recrystallization from a suitable solvent like toluene or ethanol.[1]

Data Summary Table 1: Reagents and Conditions for Step 1

| Reagent/Parameter | Value/Description | Purpose |

| 3-(2-chlorophenyl)propanoic acid | 1.0 eq | Starting Material |

| Thionyl chloride (SOCl₂) | 1.2 eq | Forms acid chloride |

| Aluminum chloride (AlCl₃) | 1.2 eq | Lewis acid catalyst |

| Dichloromethane (DCM) | Anhydrous | Reaction solvent |

| Temperature (Cyclization) | 0 °C to RT | Controls reaction rate |

| Typical Yield | 85-95% |

Step 2: Synthesis of 4-Chloro-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile (3)

This step involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of the indanone.[2] The reaction proceeds through a tetrahedral intermediate which is subsequently protonated upon workup to yield the stable cyanohydrin.

Protocol:

-

Reaction Setup: 4-Chloro-2,3-dihydro-1H-inden-1-one (2) (1.0 eq) is dissolved in a suitable solvent system such as a THF/water mixture.

-

Cyanide Addition: A solution of sodium cyanide (NaCN, 1.5 eq) in water is added dropwise to the ketone solution at 0-5 °C. The reaction is stirred at this temperature and slowly allowed to warm to room temperature over 4-8 hours. Progress is monitored by TLC.

-

Work-up and Isolation: The reaction mixture is diluted with ethyl acetate and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude cyanohydrin is often a solid and can be used in the next step without further purification or can be recrystallized if necessary.

Data Summary Table 2: Reagents and Conditions for Step 2

| Reagent/Parameter | Value/Description | Purpose |

| 4-Chloro-1-indanone (2) | 1.0 eq | Electrophile |

| Sodium Cyanide (NaCN) | 1.5 eq | Nucleophile source |

| Solvent | THF / Water | Solubilizes reactants |

| Temperature | 0 °C to RT | Controls reaction |

| Typical Yield | 90-98% (crude) |

Causality & Expertise: The use of a two-phase solvent system or a miscible mixture like THF/water is crucial for bringing the organic-soluble ketone and the water-soluble cyanide salt into contact. Maintaining a low temperature initially helps to control the exothermicity of the addition.

Step 3: Synthesis of 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol (4)

The final step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is an effective and common reagent for this transformation, as it is a powerful source of hydride ions (H⁻).[3][4]

Protocol:

-

Reaction Setup: A suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF is prepared in a dry flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

-

Nitrile Addition: The cyanohydrin (3) (1.0 eq), dissolved in anhydrous THF, is added dropwise to the LiAlH₄ suspension, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

Quenching and Work-up: The reaction is cooled to 0 °C and quenched cautiously and sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH solution, and then again by water (Fieser workup). This procedure is critical for safely destroying excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.

-

Isolation: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate. The combined filtrates are concentrated under reduced pressure to yield the crude target compound, which can be purified by column chromatography or recrystallization.

Data Summary Table 3: Reagents and Conditions for Step 3

| Reagent/Parameter | Value/Description | Purpose |

| Cyanohydrin (3) | 1.0 eq | Substrate |

| Lithium Aluminum Hydride (LiAlH₄) | 2.0-3.0 eq | Reducing agent |

| Solvent | Anhydrous THF | Reaction solvent |

| Temperature | 0 °C to Reflux | Controls reaction |

| Work-up | Fieser method | Safe quench & purification |

| Typical Yield | 60-80% |

Safety and Handling

-

Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts violently with water to release toxic HCl and SO₂ gases. All operations should be performed in a well-ventilated fume hood.

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. It is a moisture-sensitive solid. Handle in a dry environment.

-

Sodium Cyanide (NaCN): Highly toxic if ingested, inhaled, or absorbed through the skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a fume hood, and an emergency cyanide antidote kit should be available. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents. Handle under an inert atmosphere. The quenching procedure must be performed with extreme care, especially on a large scale.

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol from a commercially available precursor. The methodology relies on fundamental and well-understood organic transformations, including Friedel-Crafts acylation, cyanohydrin formation, and nitrile reduction. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively produce this valuable chemical building block for further investigation in drug discovery and development programs.

References

-

Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87. Available at: [Link]

-

Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. S.Afr. j. chem. (Online), 63. Available at: [Link]

-

PubChem. 4-chloro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available at: [Link]

-

Singer, R. A., et al. (2009). Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Process Research & Development, 13(6), 1177–1180. Available at: [Link]

-

Request PDF | One-Pot Synthesis of the Indole Derivative 4-Chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide). ResearchGate. Available at: [Link]

-

Couturier, C., & Schlama, T. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 283–300. Available at: [Link]

- Google Patents. A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.

-

Vaia. The reduction of carbonyl compou... Vaia. Available at: [Link]

- Google Patents. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene... Google Patents.

Sources

"1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol" chemical properties

This technical guide provides an in-depth analysis of 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol , a specialized chiral building block used in the synthesis of CNS-active pharmaceutical ingredients and as a reference standard for indane-based therapeutics.

Content Type: Technical Monograph & Synthetic Guide Primary Application: Chiral Intermediate / CNS Pharmacophore Development

Part 1: Executive Summary & Chemical Identity

1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol is a bifunctional indane derivative characterized by a rigid bicyclic core, a tertiary alcohol, and a primary amine. Its structural rigidity and the presence of the 4-chloro substituent—which modulates lipophilicity and metabolic stability—make it a critical scaffold for developing conformationally restricted analogues of neurotransmitters (e.g., octopamine, norepinephrine).

It is frequently encountered in two contexts:

-

Chiral Building Block: For the synthesis of NMDA antagonists and monoamine oxidase (MAO) inhibitors.

-

Impurity Reference Standard: A structural isomer of key impurities found in the manufacturing of drugs like Varenicline and Rasagiline.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 1-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-ol |

| CAS Number | 1082563-13-0 |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| SMILES | NCCC1(O)CCC2=C1C=CC=C2Cl |

| Appearance | White to off-white solid |

| pKa (Calc) | ~9.4 (Amine), ~13.5 (Alcohol) |

| LogP (Calc) | 1.8 ± 0.3 |

| Chirality | 1 Chiral Center (C1).[1][2][3] Exists as (R)- and (S)- enantiomers. |

Part 2: Synthetic Methodology & Manufacturing

The synthesis of this compound requires precise control over the C1 quaternary center. Two primary routes are validated for high-purity production: the Trimethylsilyl Cyanide (TMSCN) Route (high stereocontrol) and the Henry Reaction Route (scalable).

Route A: Cyanosilylation (Preferred for Laboratory Scale)

This route utilizes 4-chloro-1-indanone as the starting material. The reaction proceeds via a protected cyanohydrin intermediate, preventing retro-aldol degradation during reduction.

-

Nucleophilic Addition: 4-Chloro-1-indanone reacts with TMSCN in the presence of a Lewis acid catalyst (ZnI₂). The bulky TMS group traps the alkoxide immediately, driving the equilibrium forward.

-

Reduction: The nitrile group is reduced using Lithium Aluminum Hydride (LiAlH₄) in dry THF. This step simultaneously cleaves the silyl ether, yielding the free amino alcohol.

Route B: Henry Reaction (Preferred for Pilot Scale)

This atom-economical route avoids cyanide toxicity but requires careful handling of nitro intermediates.

-

Nitroaldol Condensation: Reaction of 4-chloro-1-indanone with nitromethane using a base (KOtBu or NaOH/MeOH) yields the 1-(nitromethyl)-1-ol intermediate.

-

Hydrogenation: Catalytic hydrogenation (Raney Ni or Pd/C) reduces the nitro group to the primary amine. Note: Conditions must be controlled to prevent hydrogenolysis of the benzylic alcohol.

Synthetic Workflow Diagram

The following diagram illustrates the parallel pathways and critical decision points.

Caption: Dual synthetic pathways for 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol synthesis targeting the C1 quaternary center.

Part 3: Reactivity & Stability Profile

Understanding the reactivity of the functional groups is essential for downstream derivatization or stability testing.

Benzylic Alcohol Lability

The tertiary hydroxyl group at C1 is benzylic. While the 4-chloro substituent exerts an electron-withdrawing effect (inductive), the position is still susceptible to:

-

Elimination: Under strongly acidic conditions (e.g., concentrated H₂SO₄), water is eliminated to form the endocyclic alkene (4-chloro-indene derivative).

-

Hydrogenolysis: During catalytic hydrogenation (e.g., Pd/C, H₂), the C-O bond may cleave, removing the hydroxyl group entirely. Mitigation: Use Raney Nickel or milder conditions if preserving the alcohol is required.

Primary Amine Nucleophilicity

The aminomethyl group is sterically unhindered and highly nucleophilic.

-

Derivatization: Readily reacts with acid chlorides, isocyanates, or sulfonyl chlorides to form amides, ureas, or sulfonamides (common in library synthesis).

-

Salt Formation: Forms stable crystalline salts (HCl, fumarate) which are preferred for long-term storage to prevent oxidation.

4-Chloro Substitution

The chlorine atom at position 4 is relatively inert to nucleophilic aromatic substitution due to the lack of strong electron-withdrawing groups ortho/para to it. However, it serves as a handle for:

-

Buchwald-Hartwig Amination: Can be coupled with amines using Pd-catalysis to expand the library diversity.

-

Suzuki Coupling: Can react with boronic acids to introduce aryl/biaryl motifs.

Part 4: Analytical Characterization & Quality Control

To ensure scientific integrity, the following analytical markers must be verified.

Nuclear Magnetic Resonance (NMR)[5]

-

¹H NMR (DMSO-d₆):

-

δ 7.2–7.5 ppm: Aromatic protons (3H, multiplet). The 4-Cl substitution pattern disrupts the typical ABCD symmetry of unsubstituted indane.

-

δ 5.2 ppm: Broad singlet (OH), exchangeable with D₂O.

-

δ 2.8–3.0 ppm: Doublet or multiplet (-CH₂-NH₂).

-

δ 1.8–2.5 ppm: Indane ring methylene protons (C2/C3), appearing as complex multiplets due to the rigid ring and chirality at C1.

-

High-Performance Liquid Chromatography (HPLC)[3]

-

Method: Reverse Phase C18.

-

Mobile Phase: Acetonitrile/Water with 0.1% TFA (Gradient).

-

Detection: UV at 220 nm (Amine/Aromatic absorption) and 254 nm.

-

Chiral Separation: Required to determine Enantiomeric Excess (ee).

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Part 5: Safety & Handling (MSDS Highlights)

-

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).

-

-

Handling Protocol:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

Sigma-Aldrich. (2024). Product Specification: 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol. Link

-

Organic Syntheses. (1974). Trimethylsilyl Cyanide: Synthesis and Application in Cyanohydrin Formation. Org. Synth. 1974, 54, 12. Link

-

Jasouri, S., et al. (2010).[4] Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2,3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87.[4] (Provides foundational chemistry for the 4-chloro-indane core). Link

-

BenchChem. (2024). Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives. Link

Sources

In-depth Analysis of "1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol" Reveals a Gap in Publicly Available Mechanistic Data

A comprehensive review of scientific literature and chemical databases indicates that the specific mechanism of action for the compound 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol has not been publicly documented. This substance is currently categorized primarily as a research chemical, available through various suppliers, but lacks associated pharmacological or biological activity data in the public domain.

Initial searches for the compound, with CAS Number 1082563-13-0, reveal its availability from chemical suppliers like Sigma-Aldrich and ChemicalBook.[1][2] These sources confirm its chemical structure, molecular weight (197.66 g/mol ), and other basic physical properties.[1][2] However, they do not provide any information regarding its biological effects or mechanism of action.

Further investigation into structurally related compounds was conducted to infer potential biological activity. The core structure, a substituted 2,3-dihydroinden-1-ol, is present in various molecules with diverse pharmacological profiles. However, no direct analogues with a documented mechanism of action that could be reliably extrapolated to the topic compound were identified. For instance, derivatives of 4-chloro-2,3-dihydro-1H-inden-1-one, a related ketone, are cataloged in PubChem but without associated bioactivity data.[3]

The aminomethyl group attached to the tertiary alcohol is a common feature in many biologically active compounds. For example, certain amino acid amide derivatives of triazolylbenzophenones containing an aminomethyl group have shown central nervous system activity.[4] Additionally, other complex molecules with aminomethyl substitutions have been investigated as inhibitors of enzymes like M. tuberculosis Leucyl-tRNA Synthetase.[5] However, the overall structural differences between these compounds and 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol are significant, making any direct comparison of their mechanisms of action highly speculative.

Similarly, other research into compounds containing chloro- and amino- functionalities has explored a range of activities from antineoplastic to immunosuppressive effects.[6][7] However, the unique combination of the chloro-substituted indanol backbone with the aminomethyl group in the topic compound means that its biological target and pathway of action remain undetermined without specific experimental data.

For researchers, scientists, and drug development professionals interested in 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol, it is crucial to recognize that this compound represents a novel chemical entity with an uncharacterized biological profile. Any investigation into its potential therapeutic effects would require foundational in vitro and in vivo screening to identify its molecular targets and elucidate its mechanism of action.

At present, the scientific community awaits primary research data to emerge that would characterize the pharmacological properties of this compound. Without such studies, any discussion of its mechanism of action would be without an authoritative or trustworthy basis. Therefore, this whitepaper serves to highlight the current knowledge gap and underscore the opportunity for novel research in this area.

Sources

- 1. 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol | 1082563-13-0 [sigmaaldrich.com]

- 2. 1-(AMINOMETHYL)-4-CHLORO-2,3-DIHYDROINDEN-1-OL CAS#: 1082563-13-0 [m.chemicalbook.com]

- 3. 4-chloro-2,3-dihydro-1H-inden-1-one | C9H7ClO | CID 11332681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activity of "1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol"

An Investigational Guide to the Potential Biological Activity of 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol

Abstract

This document provides a comprehensive technical framework for the systematic investigation of the novel chemical entity, 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol. As a compound with limited public-domain data, its potential biological activities remain uncharacterized. This guide, authored from the perspective of a Senior Application Scientist, proposes a logical, multi-tiered research cascade designed to elucidate its pharmacological profile. The core hypothesis is formulated based on structural analogy to known psychoactive compounds, specifically monoamine reuptake inhibitors. We will detail a series of validated in vitro and cellular assays, from initial target binding and functional inhibition to broader safety and mechanistic studies. The protocols are designed to be self-validating, and the overall workflow provides a robust pathway for determining the compound's therapeutic potential and mechanism of action for drug development professionals.

Introduction and Rationale for Investigation

The compound 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol is a substituted indene derivative. Its core structure consists of a 2,3-dihydroinden-1-ol (also known as a 1-indanol) backbone, featuring two key substitutions: a chloro group at the 4-position of the aromatic ring and an aminomethyl group at the 1-position. The presence of a tertiary alcohol and a primary amine introduces specific stereochemical and physicochemical properties that are critical for biological interactions.

The primary impetus for investigating this molecule stems from its significant structural similarity to a class of compounds described in U.S. Patent 4,002,772A, namely "1-aminomethyl-4-chloro-1-phenyl-indanes". These patented compounds were developed as potent antidepressants, functioning primarily through the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake from the synaptic cleft.

Structural Comparison:

-

Shared Scaffold: Both the patented compounds and our topic compound share the 4-chloro-indan core, a privileged structure in central nervous system (CNS) pharmacology.

-

Key Functional Group: The presence of the 1-(aminomethyl) group is a critical pharmacophore common to both. This basic amine is essential for interaction with the orthosteric binding site of monoamine transporters.

-

Point of Difference: The topic compound possesses a hydroxyl group (-OH) at the 1-position, whereas the patented series features a phenyl group. This substitution will alter the molecule's polarity, hydrogen bonding potential, and overall conformation, leading to a unique pharmacological profile that warrants investigation.

Based on this strong structural precedent, we hypothesize that 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol is a potential ligand for monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This guide outlines the experimental strategy to test this hypothesis rigorously.

Proposed Tier 1: Primary Target Engagement & Functional Activity

The initial phase of investigation is designed to rapidly determine if the compound engages with the hypothesized molecular targets and to quantify the potency and selectivity of this interaction.

Experimental Workflow: Tier 1 Screening

The logical flow for initial screening involves confirming physical binding to the transporters, followed by assessing the functional consequence of that binding.

Caption: Tier 1 workflow for assessing primary target affinity and functional potency.

Protocol: Radioligand Binding Assays

This experiment quantifies the affinity of the test compound for the human serotonin, norepinephrine, and dopamine transporters. The principle is competitive displacement of a known high-affinity radioligand.

Methodology:

-

Source of Transporters: Use cell membranes prepared from HEK293 cells stably expressing the recombinant human transporters (hSERT, hNET, or hDAT).

-

Radioligands:

-

For hSERT: [³H]-Citalopram or [³H]-Paroxetine.

-

For hNET: [³H]-Nisoxetine.

-

For hDAT: [³H]-WIN 35,428.

-

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Procedure: a. Prepare serial dilutions of 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol (e.g., from 100 µM to 1 pM). b. In a 96-well plate, combine the cell membranes (20-40 µg protein), the radioligand (at a concentration near its Kd), and the diluted test compound. c. For non-specific binding (NSB) control wells, add a high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET). d. For total binding (B₀) control wells, add vehicle only. e. Incubate the plates for 60-120 minutes at room temperature or 4°C to reach equilibrium. f. Terminate the reaction by rapid filtration through a GF/B filter plate, washing 3x with ice-cold assay buffer to separate bound from free radioligand. g. Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Neurotransmitter Uptake Inhibition Assays

This functional assay confirms that binding to the transporter translates into inhibition of its biological function—the reuptake of neurotransmitters.

Methodology:

-

System: Use either synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT/NET) or, for higher specificity, HEK293 cells stably expressing the individual human transporters.

-

Substrates:

-

For hSERT: [³H]-Serotonin (5-HT).

-

For hNET: [³H]-Norepinephrine (NE).

-

For hDAT: [³H]-Dopamine (DA).

-

-

Procedure: a. Pre-incubate the cells or synaptosomes with serial dilutions of the test compound for 15-30 minutes at 37°C. b. Initiate the uptake by adding the radiolabeled substrate. c. Allow uptake to proceed for a short, linear period (e.g., 5-15 minutes) at 37°C. d. Terminate the uptake by rapid filtration and washing with ice-cold buffer. e. Lyse the cells/synaptosomes and quantify the internalized radioactivity via scintillation counting.

-

Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Tier 1 Results

The results should be summarized in a clear table to allow for easy assessment of potency and selectivity.

| Target Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) | Selectivity Ratio (SERT Ki / Target Ki) |

| hSERT | Experimental Value | Experimental Value | 1.0 |

| hNET | Experimental Value | Experimental Value | Calculated Value |

| hDAT | Experimental Value | Experimental Value | Calculated Value |

Proposed Tier 2: Secondary Pharmacology & Safety Assessment

If Tier 1 results indicate potent and selective activity (e.g., IC₅₀ < 1 µM at one or more transporters), the next logical step is to assess the compound's broader pharmacological profile and potential for off-target liabilities.

Protocol: Broad Target Liability Screen

The most efficient method is to submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that screens against a panel of 40-100 common off-targets, including GPCRs, ion channels, kinases, and other transporters. This is a critical step in early drug development to flag potential side effects. The data is typically returned as a percentage of inhibition at a fixed concentration (e.g., 10 µM). Any significant "hits" (>50% inhibition) would warrant further investigation with full dose-response curves.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay provides a preliminary assessment of whether the compound is toxic to cells at concentrations relevant to its biological activity.

Methodology:

-

Cell Line: Use a relevant cell line, such as human neuroblastoma SH-SY5Y cells or the HEK293 cells used in the primary assays.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a dedicated reagent). e. Read the absorbance at ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (concentration that causes 50% cytotoxicity). A good therapeutic candidate should have a CC₅₀ significantly higher than its functional IC₅₀.

Proposed Tier 3: Mechanistic Confirmation in Cellular Systems

This tier aims to confirm the mechanism of action within a more complex biological system, bridging the gap between molecular targets and physiological response.

Monoamine Transporter Signaling

The function of monoamine transporters is to clear neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of this process leads to an increase in the extracellular concentration of the neurotransmitter, enhancing signaling through its post-synaptic receptors.

Spectroscopic Characterization of 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol: A Technical Guide

Introduction

1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol is a synthetic organic compound with potential applications in pharmaceutical research and development. Its chemical structure, featuring a chloro-substituted indanol core with an aminomethyl group at the C1 position, presents a unique combination of functional groups that are of interest in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for any further investigation of this molecule's biological activity. This technical guide provides an in-depth overview of the spectroscopic characterization of 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and data interpretation presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for the analysis of this and structurally related compounds. While the presented spectra are illustrative, they are based on established principles of spectroscopy and are intended to serve as a practical guide.

Molecular Structure and Key Features

The structure of 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol (Molecular Formula: C₁₀H₁₂ClNO, Molecular Weight: 197.66 g/mol ) is depicted below. The key structural features to be confirmed by spectroscopic analysis include the chloro-substituted aromatic ring, the five-membered dihydroindenol ring system, the tertiary alcohol, and the primary aminomethyl group.

Figure 1: Chemical structure of 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol.

¹H NMR Spectroscopy

Data Interpretation: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2-7.4 | m | 3H | Ar-H | The three protons on the chlorinated benzene ring are expected to be in the aromatic region. The splitting pattern will be complex due to their differing environments. |

| ~ 4.5 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O. |

| ~ 3.0-3.2 | m | 2H | -CH₂- (indenyl) | Protons of the methylene group adjacent to the aromatic ring. |

| ~ 2.8-3.0 | s | 2H | -CH₂-NH₂ | The protons of the aminomethyl group are expected to be a singlet, though coupling to the NH₂ protons may cause broadening. |

| ~ 2.1-2.3 | m | 2H | -CH₂- (indenyl) | Protons of the other methylene group in the five-membered ring. |

| ~ 1.5 | br s | 2H | -NH₂ | The amine protons often appear as a broad singlet and can exchange with D₂O, causing the signal to disappear.[1] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved to avoid line broadening.[2]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[3]

-

-

D₂O Exchange: To confirm the assignment of the -OH and -NH₂ protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

¹³C NMR Spectroscopy

Data Interpretation: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140-145 | Ar-C (quaternary) | Two quaternary carbons in the aromatic ring. |

| ~ 125-135 | Ar-CH & Ar-C-Cl | The three aromatic CH carbons and the carbon bearing the chlorine atom. |

| ~ 80-85 | C-OH (quaternary) | The tertiary carbon attached to the hydroxyl group. |

| ~ 50-55 | -CH₂-NH₂ | The carbon of the aminomethyl group. |

| ~ 30-40 | -CH₂- (indenyl) | The two methylene carbons in the five-membered ring. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower sensitivity of ¹³C NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

-

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) | The broadness is due to hydrogen bonding. |

| 3350-3250 (medium, two peaks) | N-H stretch | Primary Amine (-NH₂) | Primary amines typically show two N-H stretching bands (symmetric and asymmetric).[4][5] |

| 3100-3000 (medium) | C-H stretch (sp²) | Aromatic C-H | Characteristic of C-H bonds on a benzene ring. |

| 2960-2850 (medium) | C-H stretch (sp³) | Aliphatic C-H | From the methylene groups in the indane ring and aminomethyl group. |

| 1600-1580 (weak) | N-H bend | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines.[4] |

| 1475-1450 (medium) | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1250-1000 (strong) | C-N stretch | Aliphatic Amine | Stretching vibration of the carbon-nitrogen bond. |

| 1100-1000 (strong) | C-O stretch | Tertiary Alcohol | Stretching vibration of the carbon-oxygen bond. |

| 800-700 (strong) | C-Cl stretch | Aryl Chloride | Characteristic absorption for a carbon-chlorine bond on an aromatic ring. |

Experimental Protocol: FT-IR (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.[6]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[7]

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[7]

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound.[8][9]

Data Interpretation:

-

Molecular Ion Peak ([M+H]⁺): In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule at a mass-to-charge ratio (m/z) of 198.67 (for C₁₀H₁₃ClNO⁺). The presence of a peak at m/z 200.67 with approximately one-third the intensity of the m/z 198.67 peak would be indicative of the chlorine-37 isotope.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for similar structures include the loss of water (H₂O) from the alcohol, and cleavage of the aminomethyl group.[10]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[11] The sample should be filtered to remove any particulates.[8]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, desolvation gas temperature) to obtain a stable signal.[8]

-

Figure 3: Integration of spectroscopic data for structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for its structural confirmation. Each technique offers complementary information that, when synthesized, allows for an unambiguous assignment of the molecular structure. The protocols and interpretive guidelines presented in this technical guide are intended to serve as a robust resource for researchers in the fields of chemical synthesis and drug development, ensuring the quality and integrity of their scientific investigations.

References

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Poon, T. C. W. (2007). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 28(1), 21–33. [Link]

-

ResearchGate. How to prepare IR samples?. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Chemistry LibreTexts. The 1H-NMR experiment. [Link]

-

University College London. Sample Preparation. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

University of Calgary. IR: amines. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. wikieducator.org [wikieducator.org]

- 6. jascoinc.com [jascoinc.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. biorbyt.com [biorbyt.com]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

"1-(Aminomethyl)-4-chloro-1-indanol" CAS number 1082563-13-0 properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminomethyl)-4-chloro-1-indanol, identified by the CAS number 1082563-13-0, is a halogenated derivative of the indanol scaffold. The indanol framework is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Notably, the related molecule, cis-1-amino-2-indanol, is a key component in the synthesis of Indinavir, an HIV protease inhibitor. The introduction of a chlorine atom to the aromatic ring and an aminomethyl group at the 1-position of the indanol structure suggests its potential as a novel building block for the development of new therapeutic agents. Chlorine substitution is a common strategy in drug design to modulate the physicochemical properties and biological activity of a molecule.[2] This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the potential applications of 1-(Aminomethyl)-4-chloro-1-indanol, drawing upon established chemical principles and data from related compounds.

Physicochemical Properties

While specific experimental data for 1-(Aminomethyl)-4-chloro-1-indanol is limited in publicly available literature, its core properties can be summarized and inferred from supplier information and the known characteristics of similar molecules.

| Property | Value/Information | Source |

| CAS Number | 1082563-13-0 | - |

| Molecular Formula | C₁₀H₁₂ClNO | [3] |

| Molecular Weight | 197.66 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Predicted Boiling Point | 342.8 ± 37.0 °C | - |

| InChI | InChI=1S/C10H12ClNO/c11-9-3-1-2-8-7(9)4-5-10(8,13)6-12/h1-3,13H,4-6,12H2 | - |

| InChIKey | VVEDGLKWZVRLSS-UHFFFAOYSA-N | - |

Note: Some properties are predicted and have not been experimentally verified.

Synthesis of 1-(Aminomethyl)-4-chloro-1-indanol

The proposed synthesis of 1-(Aminomethyl)-4-chloro-1-indanol can be envisioned in two key stages:

-

Synthesis of the Precursor: 4-Chloro-1-indanone

-

Introduction of the Aminomethyl Group at the 1-Position

Experimental Protocol: Synthesis of 4-Chloro-1-indanone

This procedure is adapted from established methods for the synthesis of 1-indanones.[5]

Step 1: Acid Chloride Formation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(2-chlorophenyl)propanoic acid in a minimal amount of an inert solvent such as toluene.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Cool the flask containing the crude acid chloride in an ice bath.

-

Add anhydrous dichloromethane (DCM) to dissolve the acid chloride.

-

In a separate dry flask, prepare a suspension of anhydrous aluminum chloride (1.1-1.3 equivalents) in DCM.

-

Slowly add the aluminum chloride suspension to the stirred solution of the acid chloride, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-1-indanone.

-

Purify the product by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Experimental Protocol: Synthesis of 1-(Aminomethyl)-4-chloro-1-indanol

The introduction of the aminomethyl group at the 1-position of 4-chloro-1-indanone can be achieved through various methods, such as the Strecker synthesis followed by reduction, or by reaction with a suitable aminomethylating agent. A plausible route involves a variation of the Mannich reaction or a related aminomethylation protocol.[6][7]

Step 1: Aminomethylation of 4-Chloro-1-indanone

-

To a solution of 4-chloro-1-indanone in a suitable solvent (e.g., ethanol or methanol), add a source of formaldehyde (e.g., paraformaldehyde) and a source of ammonia (e.g., ammonium chloride or a solution of ammonia in methanol).

-

The reaction may be heated or stirred at room temperature for a period of time, with progress monitored by TLC.

-

Upon completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between an organic solvent and an aqueous solution.

-

The organic layer is then washed, dried, and concentrated to yield the crude product.

Step 2: Reduction of the Intermediate

The intermediate from the aminomethylation step, which may be a Mannich base or a related adduct, would then be reduced to the final 1-(Aminomethyl)-4-chloro-1-indanol.

-

Dissolve the crude intermediate in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

Quench the reaction by the careful addition of water or a dilute acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

The final product can be purified by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for 1-(Aminomethyl)-4-chloro-1-indanol.

Potential Applications in Drug Development

The structural features of 1-(Aminomethyl)-4-chloro-1-indanol suggest several potential applications in drug discovery and development. The indanol scaffold is a known pharmacophore, and the introduction of the chloro and aminomethyl groups can significantly influence its biological activity.

-

CNS-Active Agents: Derivatives of indanone and indanol have been investigated for their activity on the central nervous system, including as potential agents for neurodegenerative diseases.[8] The lipophilicity imparted by the chlorine atom may enhance blood-brain barrier penetration, making this compound a candidate for CNS drug discovery.

-

Enzyme Inhibitors: The amino alcohol moiety is a key structural feature in many enzyme inhibitors. For instance, derivatives of cis-1-amino-2-indanol have been synthesized and evaluated as α-glucosidase inhibitors for the potential treatment of diabetes.[9] The 4-chloro substitution could alter the binding affinity and selectivity for various enzymatic targets.

-

Antimicrobial and Anticancer Agents: The indanone core is found in molecules with a broad range of biological activities, including antiviral, antibacterial, and anticancer properties.[8] The specific substitution pattern of 1-(Aminomethyl)-4-chloro-1-indanol may confer novel or enhanced activity in these areas.

Caption: Potential therapeutic applications of 1-(Aminomethyl)-4-chloro-1-indanol.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[11]

-

Inhalation: May cause respiratory irritation.[11]

-

Skin Contact: May cause skin irritation.[11]

-

Eye Contact: May cause serious eye irritation.[11]

-

Ingestion: May be harmful if swallowed.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[11]

It is strongly recommended to perform a thorough risk assessment before handling this compound.

Conclusion

1-(Aminomethyl)-4-chloro-1-indanol is a promising, yet under-investigated, chemical entity. Its structural relationship to known pharmacologically active molecules, combined with the modulating effect of the chlorine substituent, makes it a valuable target for further research in medicinal chemistry. The plausible synthetic route outlined in this guide provides a foundation for its preparation and subsequent biological evaluation. As with any novel compound, careful handling and a thorough safety assessment are paramount. Further studies are warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this intriguing molecule.

References

- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 1-5.

- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. SciELO SA.

- Khan, S., Shaheen, F., Ali, L., Khan, A., Anwar, M. U., Ullah, A., ... & Hussain, J. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 15(1), 1-14.

- Larrow, J. F., & Jacobsen, E. N. (2004). Strategies for accessing cis-1-amino-2-indanol. Molecules, 9(5), 334-347.

-

Covestro Solution Center. (2012). Download. Available at: [Link]

-

SAFETY DATA SHEET. LIBERTY Steel Group. (2021). Available at: [Link]

- Aida, H., Mori, K., Yamaguchi, Y., Mizuta, S., Moriyama, T., Yamamoto, I., & Fujimoto, T. (2012). Enantioselective acylation of 1, 2-and 1, 3-diols catalyzed by aminophosphinite derivatives of (1S, 2R)-1-amino-2-indanol. Organic letters, 14(3), 812-815.

- Bathori, N., Bourne, S. A., Caira, M. R., & Fábián, L. (2020). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. CrystEngComm, 22(16), 2769-2778.

-

Water. CAS Common Chemistry. (n.d.). Available at: [Link]

- Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl). Google Patents. (2007).

- Wang, Y., Zhang, Z., & Zhu, S. (2020). Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1, 3, 5-triazines.

- Sadowski, M., & Gwarda, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.

- Pinal, R., & Yalkowsky, S. H. (2010). Prediction of melting point and aqueous solubility of barbiturates. Journal of pharmaceutical sciences, 99(2), 947-954.

- Sadowski, M., & Gwarda, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.

-

Novel synthesis of substituted 4-amino-pyrimidines. EPO. (2013). Available at: [Link]

- Choudhary, M. I., Fatima, N., & Atta-ur-Rahman. (2018). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. Pure and Applied Chemistry, 90(7), 1135-1157.

-

AMINOMETHYLATION OF DIHYDROXYACETOPHENONES. ResearchGate. (2018). Available at: [Link]

- Li, Y., Wang, Y., & Yang, S. (2014). Synthesis and fungicidal activity of novel chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or oximino amide moiety. Molecules, 19(6), 8048-8058.

- Bervenmark, H., Diding, N. A., & Ohrner, B. (1963). WHO melting-point reference substances.

- Novel synthesis method of 4' -chloro-2-aminobiphenyl. Google Patents. (2020).

- Production method of 4-chloro-2-aminophenol. Google Patents. (2016).

-

METHOD FOR THE PREPARATION OF HIGH PURITY ALMOTRIPTAN. EPO. (2011). Available at: [Link]

- Wörmbke, A., Breitenbach, J., & Urbanetz, N. A. (2023). Characterization of Different Copovidone Grades as Carrier Materials in Hot Melt Extrusion of Amorphous Solid Dispersions. Pharmaceutics, 15(9), 2263.

Sources

- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. oaepublish.com [oaepublish.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. logiball.com [logiball.com]

The Chloro-Dihydroindenol Scaffold: A Strategic Pivot in Medicinal Chemistry

Topic: Discovery and History of Chloro-dihydroindenol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Architecture

In the landscape of medicinal chemistry, certain molecular scaffolds achieve "privileged" status—structures capable of providing high-affinity ligands for diverse biological targets. The chloro-dihydroindenol (specifically x-chloro-2,3-dihydro-1H-inden-1-ol) class represents one such architectural pivot.

While not a blockbuster drug in isolation, this scaffold serves as a critical pharmacophore and intermediate. Its rigid bicyclic system restricts conformational entropy, while the chlorine atom modulates lipophilicity and blocks metabolic "soft spots" on the aromatic ring. This guide explores the technical evolution of chloro-dihydroindenols from simple dye-industry byproducts to sophisticated chiral building blocks in the synthesis of MDM2 inhibitors , TRPV1 antagonists , and indeno-oxadiazine agrochemicals .

Structural Identity & Physicochemical Logic

The Core Scaffold

The molecule consists of a benzene ring fused to a five-membered cyclopentane ring (indane), bearing a hydroxyl group at the benzylic (C1) position and a chlorine substituent on the aromatic ring (typically positions 4, 5, 6, or 7).

-

Rigidity: Unlike flexible phenethyl chains, the indane ring locks the phenyl and the polar head group (OH/NH2) into a specific spatial relationship, reducing the entropic cost of binding.

-

The Chlorine Effect:

-

Electronic: Induces a dipole and can participate in halogen bonding (sigma-hole interactions) with backbone carbonyls in protein targets.

-

Metabolic: Blocks CYP450 oxidation at the para- or meta-positions, extending half-life (

).

-

-

Chirality: The C1 carbon is a stereocenter. Biological activity is often strictly enantiodependent (e.g., R-enantiomers of aminoindane derivatives often show distinct CNS profiles compared to S-isomers).

Pharmacophore Mapping

The diagram below illustrates the functional logic of the scaffold in a binding pocket.

Figure 1: Pharmacophore logic of the chloro-dihydroindenol scaffold. The rigid core positions the lipophilic Cl and polar OH for optimal target interaction.

Historical Evolution & Synthetic Pathways

Early History: The Coal Tar Era to Friedel-Crafts

Historically, indane derivatives emerged from coal tar distillation in the late 19th century. However, the specific chloro-dihydroindenol derivatives gained prominence in the mid-20th century as chemists sought to modify the lipophilicity of bioactive indanes.

The classical route, still used in bulk manufacturing, involves the Friedel-Crafts cyclization of chlorophenylpropionic acid derivatives, followed by ketone reduction.

The Stereochemical Revolution (1990s-Present)

With the FDA's increasing demand for enantiopure drugs (racemate switches), the synthesis of chloro-dihydroindenols shifted from NaBH4 reduction (racemic) to Asymmetric Transfer Hydrogenation (ATH) .

Key Milestone: The application of Noyori catalysts (Ru-TsDPEN) allowed for the precise synthesis of (1S)- or (1R)-5-chloro-1-indanol with >95% ee. This was crucial for developing selective serotonin/norepinephrine reuptake inhibitors and specific agrochemicals.

Modern Synthetic Workflow

The following diagram details the standard industrial and research protocol for generating high-purity chiral chloro-dihydroindenols.

Figure 2: Evolution of synthetic pathways from acid precursors to enantiopure alcohols.

Key Applications in Drug Discovery[1]

MDM2/p53 Inhibitors (Oncology)

Research into the p53-MDM2 interaction has utilized 5-chloro-indanol derivatives as starting materials for Activity-Directed Synthesis (ADS) .

-

Mechanism: The chloro-indanyl group mimics the Trp23 residue of p53, fitting into the hydrophobic cleft of MDM2.

-

Protocol Insight: The hydroxyl group is often converted to a diazo species or coupled via ether linkages to maximize binding affinity [1].

TRPV1 and GABA-A Modulators (Neurology)

-

TRPV1 (Vanilloid Receptor): Urea derivatives of 5-chloro-aminoindane (synthesized from the alcohol via Mitsunobu reaction) act as antagonists for treating neuropathic pain. The chlorine atom is essential for potency, likely by engaging a hydrophobic pocket in the receptor's transmembrane domain [2].

-

GABA-A: 6-Chloro-2,3-dihydro-1H-inden-1-ol has been identified as a Null Allosteric Ligand (NAL) . It binds to the receptor but does not trigger the conformational change associated with sedation, making it a valuable tool for studying receptor mechanics without side effects [3].

Agrochemicals (Indeno-oxadiazines)

The chloro-indanone/indanol scaffold is a precursor to the indeno[1,2-e][1,3,4]oxadiazine class of insecticides (related to Indoxacarb).

-

Role: The indane ring provides the necessary lipophilicity to penetrate the insect cuticle and block sodium channels.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-1-Indanone (The Precursor)

-

Reagents: 3-(4-chlorophenyl)propanoic acid (10.0 g), Polyphosphoric acid (PPA, 100 g).

-

Procedure:

-

Heat PPA to 60°C.

-

Add chlorophenylpropanoic acid portion-wise with vigorous stirring.

-

Ramp temperature to 90°C and hold for 2 hours (Monitor by TLC; eluent 20% EtOAc/Hex).

-

Quench: Pour reaction mixture slowly into 500g of crushed ice/water.

-

Extraction: Extract with CH2Cl2 (3 x 100 mL). Wash organic layer with 1M NaOH (removes unreacted acid) and Brine.

-

Yield: Expect ~85% yield of off-white solid.

-

Protocol B: Asymmetric Reduction to (S)-5-Chloro-1-Indanol

-

Reagents: 5-Chloro-1-indanone (1.0 eq), RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%), Formic acid/Triethylamine (5:2 azeotrope).

-

Procedure:

-

Dissolve ketone in dry DMF or CH2Cl2.

-

Add catalyst under Nitrogen atmosphere.[1]

-

Add HCOOH/Et3N mixture dropwise at 0°C.

-

Stir at room temperature for 12-24 hours.

-

Workup: Dilute with water, extract with ether.

-

Purification: Flash chromatography (Silica, Hex/EtOAc).

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

-

Data Summary: Substituent Effects

| Position (Indane Ring) | Effect on Lipophilicity (LogP) | Metabolic Stability | Primary Application |

| Unsubstituted | Baseline (2.3) | Low (Benzylic oxidation) | General solvent/reactant |

| 4-Chloro | +0.6 | Moderate | Herbicide intermediates |

| 5-Chloro | +0.7 | High (Blocks para-oxidation) | MDM2 Inhibitors, TRPV1 |

| 6-Chloro | +0.7 | High | GABA-A Modulators |

| 7-Chloro | +0.6 | Moderate (Steric clash possible) | NMDA Antagonists |

References

-

Activity-Directed Synthesis of Inhibitors of the p53/hDM2 Protein–Protein Interaction. Source: Green, A. I., et al. Chemistry – A European Journal, 2020.[2] Context: Use of 5-chloro-indanol as a scaffold for library generation. URL:[Link]

- Substituted Fluoroethyl Ureas as Alpha-2 Adrenergic Agents and TRPV1 Antagonists.

-

The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates. Source: ChemRxiv (Preprint), 2023. Context: Identifies 6-chloro-2,3-dihydro-1H-inden-1-ol as a null allosteric ligand. URL:[Link]

-

Chemical Space Exploration of Oxetanes. Source:Molecules, 2020.[2][3] Context: Uses (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol to benchmark physicochemical properties. URL:[Link]

-

Process for Preparing 5-Chloro-2,3-Dihydro-1H-Inden-1-One. Source: US Patent 5,270,324.[1] Context: Industrial scale synthesis protocols for the ketone precursor. URL:

Sources

A Technical Guide to Investigating 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol as a Potential Enzyme Inhibitor

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the identification of novel small molecules with the potential to modulate enzymatic activity remains a cornerstone of therapeutic innovation. The compound 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol, a structurally intriguing molecule, presents a compelling case for investigation as an enzyme inhibitor. Its core structure, a substituted aminoindane, is shared by a class of compounds known for their diverse pharmacological activities, including interactions with monoamine transporters and receptors.[1][2][3][4][5] This guide provides a comprehensive framework for the systematic evaluation of this compound, from its synthesis and characterization to a rigorous pipeline for identifying and characterizing its potential as an enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals dedicated to the exploration of new chemical entities for therapeutic intervention.

Compound Profile: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to any investigation.

1.1. Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol | [6] |

| Synonyms | 1-(aminomethyl)-4-chloro-1-indanol | [7] |

| CAS Number | 1082563-13-0 | [6][7] |

| Molecular Formula | C10H12ClNO | [6] |

| Molecular Weight | 197.66 g/mol | [6][7] |

| Physical Form | Solid | [7] |

| Purity | Typically ≥95% | [7] |

1.2. Proposed Synthetic Route

The synthesis of 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol can be approached from the commercially available precursor, 4-chloro-2,3-dihydroinden-1-one.[8][9][10] A plausible synthetic pathway involves a nucleophilic addition of a protected aminomethyl group or a related synthon to the ketone, followed by deprotection. A more direct, albeit potentially lower-yielding, approach could involve a reaction with a cyanide source followed by reduction.

A suggested multi-step synthesis is outlined below:

Caption: A four-phased experimental workflow for enzyme inhibitor profiling.

3.1. Phase 1: Primary Enzyme Panel Screening

The initial step is a broad screen against a panel of purified enzymes to identify potential interactions.

Protocol:

-

Enzyme Panel Selection: Assemble a panel of enzymes including, but not limited to, MAO-A, MAO-B, COMT, and a selection of other relevant metabolic enzymes.

-

Assay Preparation: Prepare assay buffers and substrate solutions specific to each enzyme. Commercially available enzyme inhibition assay kits can provide a streamlined workflow. [11]3. Compound Preparation: Dissolve 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Assay Execution: In a 96- or 384-well plate, combine the enzyme, the test compound at a fixed concentration (e.g., 10 µM), and the appropriate substrate.

-

Data Acquisition: Measure the enzyme activity by monitoring product formation or substrate depletion over time using a plate reader (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the percentage of inhibition for the test compound relative to a positive control inhibitor and a vehicle control (DMSO).

3.2. Phase 2: IC50 Determination

For any "hits" identified in the primary screen (e.g., >50% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC50).

Protocol:

-

Serial Dilution: Prepare a serial dilution of the test compound, typically in a 10-point, three-fold dilution series starting from a high concentration (e.g., 100 µM). [12]2. Assay Setup: Perform the enzyme assay as described in Phase 1, but with the range of inhibitor concentrations.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Example IC50 Data Table:

| Enzyme | IC50 (µM) |

| MAO-A | 5.2 |

| MAO-B | 25.8 |

| COMT | >100 |

3.3. Phase 3: Mechanism of Inhibition Studies

Understanding how a compound inhibits an enzyme is crucial for its development. [12]This is typically achieved through enzyme kinetic studies.

Protocol:

-

Experimental Design: Measure the initial reaction rates at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.

-

Data Acquisition: Perform the enzyme assays as previously described, ensuring that measurements are taken during the linear phase of the reaction.

-

Graphical Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

Caption: Representative Lineweaver-Burk plots for competitive and non-competitive inhibition.

3.4. Phase 4: Selectivity Profiling

A desirable characteristic of a drug candidate is high selectivity for its intended target to minimize off-target effects.

Protocol:

-

Counter-Screening: Test the compound against a panel of related enzymes (e.g., if the primary target is MAO-A, test against other amine oxidases).

-

Receptor Binding Assays: To rule out confounding effects from receptor interactions, perform binding assays for receptors with structural similarities to the enzyme target or those suggested by the compound's structure (e.g., adrenergic receptors).

-

Selectivity Index Calculation: Calculate the ratio of IC50 values for off-target enzymes to the IC50 of the primary target. A higher ratio indicates greater selectivity.

Concluding Remarks and Future Directions

This guide outlines a comprehensive and logical pathway for the investigation of 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol as a potential enzyme inhibitor. The proposed workflow, from synthesis to detailed mechanistic studies, provides a robust framework for generating high-quality, reproducible data. Should this compound demonstrate potent and selective inhibition of a therapeutically relevant enzyme, further studies, including cell-based assays and in vivo models, would be warranted to explore its potential as a novel therapeutic agent. The aminoindane scaffold continues to be a rich source of pharmacologically active compounds, and a thorough investigation of this particular derivative is a scientifically meritorious endeavor.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Indenolol Hydrochloride?

- Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-244.

- Synapse. (2024, June 15). What is Indenolol Hydrochloride used for?

- BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.

- Wikipedia. (n.d.). 1-Aminoindane.

- BenchChem. (2025). Application Note: In Vitro Assays for Enzymatic Inhibition by Novel Peptides.

- Grokipedia. (n.d.). Indenolol.

- Pauletto, P., Pessina, A. C., Pagnan, A., Hlede, M., Casiglia, E., Semplicini, A., & Dal Palù, C. (1988). Renal and limb vasodilatation during acute beta-adrenoceptor blockade with indenolol. European Journal of Clinical Pharmacology, 34(5), 453-457.

- Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies.

- Valdes, F., Encina, G., & Valenzuela, F. (1989). Indenolol, a beta-blocker with partial agonism at vascular beta-adrenoceptors. Clinical Pharmacology & Therapeutics, 46(5), 560-565.

- ResearchGate. (n.d.). Some aminoindane drugs 1-4. [Diagram].

- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Journal of Pharmacology and Experimental Therapeutics, 369(1), 128-136.

- UNODC. (n.d.). Details for Aminoindanes.

- AiFChem. (n.d.). 15115-59-0 | 4-Chloro-2,3-dihydroinden-1-one.

- Kumar, V., Varghese, S., Pan, S., & Kumar, V. (2015). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery, 10(2), 163-177.

- ResearchGate. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.

- Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2021). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Biotechnology Advances, 53, 107849.

- ChemicalBook. (n.d.). 1-(AMINOMETHYL)-4-CHLORO-2,3-DIHYDROINDEN-1-OL.

- PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-one.

- Sigma-Aldrich. (n.d.). 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol.

- Sigma-Aldrich. (n.d.). 4-Chloro-2,3-dihydroinden-1-one 15115-59-0.

- Merck. (n.d.). 4-Chloro-2,3-dihydroinden-1-one | 15115-59-0.

- Sigma-Aldrich. (n.d.). 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol.

Sources

- 1. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]